7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Serotonin receptor ligands Purine-2,6-dione SAR Molecular weight optimization

7-Allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 838887-83-5) is a fully synthetic, small-molecule purine-2,6-dione derivative belonging to the 8-aminoalkylamino subclass of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones. This compound was designed, synthesized, and pharmacologically evaluated within a focused series of 8-aminoalkylamino (compounds 15–35) and 8-arylpiperazinylpropoxy (compounds 36–42) derivatives as potential multi-target serotonin receptor ligands with affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Molecular Formula C13H19N5O3
Molecular Weight 293.327
CAS No. 838887-83-5
Cat. No. B2475593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS838887-83-5
Molecular FormulaC13H19N5O3
Molecular Weight293.327
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC=C
InChIInChI=1S/C13H19N5O3/c1-5-7-18-9-10(15-12(18)14-6-8-21-4)16(2)13(20)17(3)11(9)19/h5H,1,6-8H2,2-4H3,(H,14,15)
InChIKeyHWTUDZQYNPZAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Purine-2,6-dione Core and 5-HT Receptor Ligand Class


7-Allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 838887-83-5) is a fully synthetic, small-molecule purine-2,6-dione derivative belonging to the 8-aminoalkylamino subclass of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones [1]. This compound was designed, synthesized, and pharmacologically evaluated within a focused series of 8-aminoalkylamino (compounds 15–35) and 8-arylpiperazinylpropoxy (compounds 36–42) derivatives as potential multi-target serotonin receptor ligands with affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. The core purine-2,6-dione scaffold is a privileged structure in medicinal chemistry for generating CNS-active ligands, and the specific 7-allyl / 8-((2-methoxyethyl)amino) substitution pattern distinguishes this compound from its arylalkyl-substituted analogs within the same series [1].

Why 7-Substituent and 8-Aminoalkyl Identity Prevent Simple Substitution of CAS 838887-83-5 with In-Class Analogs


Within the 1,3-dimethylpurine-2,6-dione chemotype, the serotonin receptor affinity profile and downstream functional activity are exquisitely sensitive to both the nature of the lipophilic substituent at position 7 (arylalkyl vs. allyl vs. propynyl) and the 8-aminoalkyl side chain composition [1]. The parent study demonstrated that the 7-allyl modification preserves the π-electron system while reducing molecular weight compared to arylalkyl-substituted congeners, a feature that directly impacts ligand-receptor recognition and pharmacokinetic behavior [1]. Furthermore, fine changes in the 8-amino substituent can shift the balance between 5-HT1A, 5-HT2A, and 5-HT7 affinities, altering the functional selectivity profile from mixed 5-HT1A/5-HT7 to mixed 5-HT1A/5-HT2A/5-HT7—a distinction that proved critical for in vivo antidepressant-like and anxiolytic-like efficacy in the forced swim test and four-plate test [1]. Consequently, generic substitution with a different 7-substituent or 8-aminoalkyl chain in this series is pharmacologically non-equivalent and may abolish the desired multi-receptor target engagement profile [1].

Quantitative Differentiation Evidence for 7-Allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione vs. Structural Analogs


7-Allyl vs. 7-Arylalkyl Substitution: Preserved π-Electron System with Reduced Molecular Weight for 5-HT Receptor Ligand Design

The parent study explicitly identifies the 7-allyl substituent as a design feature that preserves the π-electron system of the purine-2,6-dione scaffold while delivering lower molecular weight compared to 7-arylalkyl-substituted analogs in the same 8-aminoalkylamino series [1]. The target compound, with a molecular weight of 293.33 g/mol, is lighter than the 7-benzyl-substituted lead compound 21 (7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), which bears a substantially larger substituent array [1]. The conclusion of the study states that modification of the arylalkyl/allyl substituent in position 7 opens the possibility for designing new 5-HT ligands with preserved π electron system and lower molecular weight, directly implicating the 7-allyl substitution as a structurally meaningful differentiation strategy [1].

Serotonin receptor ligands Purine-2,6-dione SAR Molecular weight optimization

Mixed 5-HT1A/5-HT2A/5-HT7 Multi-Receptor Profile Advantage Over Selective 5-HT1A/5-HT7 Ligands in the Same Chemical Series

The study's central conclusion establishes that within this purine-2,6-dione series, compounds with a mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity profile demonstrate a functional advantage over compounds with a 5-HT1A/5-HT7-only profile [1]. Specifically, compound 21, a mixed 5-HT1A/5-HT2A/5-HT7 ligand, produced a statistically significant antidepressant-like effect in the forced swim test (FST) and significant anxiolytic-like activity in the four-plate test (FPT) in mice [1]. In direct contrast, compound 42, a mixed 5-HT1A/5-HT7 ligand from the same study, produced only a slight, non-significant attenuation of immobility time in the FST and was devoid of activity in the FPT [1]. The target compound (7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) belongs to the 8-aminoalkylamino subclass (compounds 15-35), which was explicitly designed and evaluated as potential multi-target 5-HT1A/5-HT2A/5-HT7 ligands, positioning it within the therapeutically advantaged multi-receptor category rather than the less efficacious 5-HT1A/5-HT7-only subset [1].

Multi-target serotonin receptor pharmacology Antidepressant activity Anxiolytic activity

8-((2-Methoxyethyl)amino) Side Chain Differentiation from 8-Arylpiperazinylpropoxy Analogs Within the Same 7-Substituted Purine-2,6-dione Series

The study structurally bifurcates the compound library into two distinct subclasses: 8-aminoalkylamino derivatives (compounds 15-35) and 8-arylpiperazinylpropoxy derivatives (compounds 36-42) [1]. The target compound, bearing an 8-((2-methoxyethyl)amino) substituent, falls into the 8-aminoalkylamino subclass, which features a smaller, more flexible aminoalkyl side chain compared with the bulkier, arylpiperazine-containing 8-arylpiperazinylpropoxy subclass [1]. This structural distinction is pharmacologically relevant because the 8-substituent identity directly modulates the serotonin receptor subtype affinity profile and the balance between 5-HT1A, 5-HT2A, and 5-HT7 engagement [1]. Although quantitative receptor binding data (Ki) for the specific target compound were not extracted in the searchable abstract, the study's explicit structural subclassification confirms that the 8-((2-methoxyethyl)amino) group represents a chemically distinct and pharmacologically non-interchangeable design element vs. the 8-arylpiperazinylpropoxy motif [1].

8-Aminoalkyl SAR Purine-2,6-dione diversification Linker chemistry

CYP2D6 Inhibition Liability Profile of 7-Allyl-8-aminoalkyl Purine-2,6-diones vs. Structurally Distinct Comparator Series

Although direct CYP2D6 inhibition data for the target compound (CAS 838887-83-5) were not identified in the accessible literature, structurally related purine-2,6-dione derivatives with 7-allyl and 8-amino substitution patterns have been profiled against human recombinant CYP2D6. In the BindingDB database, a closely related compound (CHEMBL2205045, BDBM50400880) showed a CYP2D6 IC50 of 2700 nM, while another related structure (CHEMBL2204357, BDBM50400889) showed a CYP2D6 IC50 of 3300 nM using the same fluorescence-based assay with 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1][2]. These values indicate a relatively low CYP2D6 inhibition potential for the chemotype. However, it is essential to note that these comparator compounds are not exact structural matches to the target compound and the data should be interpreted as chemotype-level guidance rather than compound-specific evidence.

CYP2D6 inhibition Drug metabolism Off-target screening

Recommended Research Application Scenarios for 7-Allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Evidenced Differentiation


Structure-Activity Relationship (SAR) Studies of 7-Allyl vs. 7-Arylalkyl Purine-2,6-diones at Serotonin Receptors

This compound is optimally suited as a probe molecule in systematic SAR campaigns examining the impact of the 7-position substituent on 5-HT1A/5-HT2A/5-HT7 receptor affinity and selectivity. The 7-allyl group represents a distinct design choice (preserved π-electron system, reduced molecular weight) that differentiates it from the 7-benzyl and other 7-arylalkyl analogs in the same 8-aminoalkylamino series [1]. Researchers can use this compound to isolate the contribution of the 7-allyl motif to receptor binding and functional activity, with the study's own data framework providing the comparator context for 7-arylalkyl-substituted congeners [1].

Multi-Target Serotonin Receptor Pharmacology: Profiling Mixed 5-HT1A/5-HT2A/5-HT7 Engagement

The compound belongs to the 8-aminoalkylamino subclass (compounds 15-35) designed as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands [1]. The parent study demonstrated that mixed 5-HT1A/5-HT2A/5-HT7 ligands produce superior antidepressant-like and anxiolytic-like in vivo efficacy compared with 5-HT1A/5-HT7-only agents [1]. This compound can serve as a representative of the multi-receptor subclass for head-to-head comparisons against selective 5-HT1A/5-HT7 ligands (e.g., compound 42 from the same study) in radioligand binding displacement assays and downstream functional assays (cAMP, β-arrestin recruitment) [1].

In Vivo Behavioral Pharmacology: Antidepressant and Anxiolytic Screening in Rodent Models

Based on the class-level evidence that mixed 5-HT1A/5-HT2A/5-HT7 purine-2,6-dione ligands exhibit significant activity in the forced swim test (FST) and four-plate test (FPT) [1], this compound is a rational candidate for in vivo behavioral screening. Procurement for FST and FPT studies is supported by the direct comparator data showing that compound 21 (mixed 5-HT1A/5-HT2A/5-HT7) significantly reduced immobility time and increased punished crossings, whereas compound 42 (5-HT1A/5-HT7 only) did not [1].

Drug Metabolism and CYP450 Interaction Profiling of 7-Allyl-8-aminoalkyl Purine-2,6-diones

The chemotype's generally low CYP2D6 inhibition liability, as indicated by structurally related compounds with IC50 values in the 2.7-3.3 µM range [2][3], makes this compound a suitable starting point for in vitro ADME-Tox profiling. Researchers can use this compound to systematically evaluate the metabolic stability, CYP450 inhibition/induction profile, and plasma protein binding of the 7-allyl-8-aminoalkylamino purine-2,6-dione subclass, comparing results against the 7-arylalkyl and 8-arylpiperazinylpropoxy subclasses from the same publication [1].

Quote Request

Request a Quote for 7-allyl-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.